![molecular formula C14H25N3O3S B2385323 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole CAS No. 1170393-64-2](/img/structure/B2385323.png)
2-(1-(Butylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole
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Overview
Description
The compound “2-(1-(Butylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a common structural motif in many pharmaceuticals . It also contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The butylsulfonyl group is a sulfur-containing functional group that could potentially contribute to the compound’s reactivity or biological activity.
Scientific Research Applications
Synthesis and Biological Activity
1,3,4-Oxadiazole compounds, including derivatives similar to 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole, have been extensively studied for their biological activities. A study by Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of these compounds, revealing their moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid, Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, Afzal, 2016). Another research by the same authors explored the potential of these compounds against butyrylcholinesterase (BChE) enzyme, suggesting their relevance in molecular docking studies for binding affinity in human BChE protein (Khalid, Rehman, Abbasi, Hussain, Malik, Ashraf, Fatmi, 2016).
Antibacterial Potentials
The antibacterial potential of similar compounds has been confirmed in a study by Iqbal et al. (2017), where acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated. These compounds showed moderate inhibition against various bacterial strains, including Gram-negative bacteria (Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, Iqbal, 2017).
Anticancer Agents
A 2018 study by Rehman et al. synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. Some compounds from this study demonstrated strong anticancer properties, suggesting their potential as therapeutic agents (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, Shah, 2018).
Pharmacological Evaluation
Nafeesa et al. (2017) focused on the synthesis of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, demonstrating their antibacterial and anti-enzymatic potential, supported by hemolytic activity studies (Nafeesa, Rehman, Abbasi, Siddiqui, Rasool, Shah, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-butylsulfonylpiperidin-4-yl)-5-propan-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3S/c1-4-5-10-21(18,19)17-8-6-12(7-9-17)14-16-15-13(20-14)11(2)3/h11-12H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYHFRMEJCVTKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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